molecular formula C16H19NO2 B2811759 N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide CAS No. 2305567-99-9

N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide

Numéro de catalogue B2811759
Numéro CAS: 2305567-99-9
Poids moléculaire: 257.333
Clé InChI: OGGOOLRCNHFHNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide, also known as HET0016, is a selective inhibitor of the cytochrome P450 (CYP) enzyme family member CYP4A. It was first synthesized in 2001 by a group of researchers led by Dr. John R. Falck at the University of Texas Southwestern Medical Center. Since then, HET0016 has been extensively studied for its potential applications in scientific research.

Mécanisme D'action

N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide inhibits the activity of the CYP4A enzyme, which is responsible for the formation of 20-HETE from arachidonic acid. By inhibiting this enzyme, this compound reduces the levels of 20-HETE in the body, which in turn reduces vasoconstriction and promotes vasodilation. In cancer cells, this compound inhibits the activity of CYP4A11, which is involved in the metabolism of arachidonic acid and the production of cancer-promoting metabolites.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various experimental systems. In cardiovascular research, this compound has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. In cancer research, this compound has been shown to inhibit cancer cell proliferation, migration, and invasion, and to induce cancer cell apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide is its selectivity for the CYP4A enzyme, which allows for specific inhibition of this enzyme without affecting other CYP enzymes. This selectivity also reduces the potential for off-target effects and toxicity. However, one limitation of this compound is its relatively low potency, which requires higher concentrations to achieve effective inhibition. Additionally, this compound is not very soluble in water, which can make it difficult to administer in certain experimental systems.

Orientations Futures

There are several potential future directions for research on N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of the CYP4A enzyme, which could improve the efficacy and specificity of these inhibitors. Another area of interest is the investigation of this compound in other disease models beyond cardiovascular disease and cancer, such as inflammation and metabolic disorders. Finally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability, allowing for more efficient administration in experimental systems.

Méthodes De Synthèse

N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of cyclopentadiene with formaldehyde to form 1-(hydroxymethyl)cyclopent-3-ene. This intermediate is then reacted with phenylmethylbromide to form 1-(phenylmethyl)-3-(hydroxymethyl)cyclopent-3-ene. Finally, this compound is reacted with prop-2-enoyl chloride to form this compound.

Applications De Recherche Scientifique

N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide has been used in a variety of scientific research studies, particularly in the fields of cardiovascular disease and cancer. In cardiovascular research, this compound has been shown to inhibit the formation of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor that plays a role in the development of hypertension and other cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells.

Propriétés

IUPAC Name

N-[[1-(hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-14(19)17-15(13-8-4-3-5-9-13)16(12-18)10-6-7-11-16/h2-9,15,18H,1,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGOOLRCNHFHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1=CC=CC=C1)C2(CC=CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.